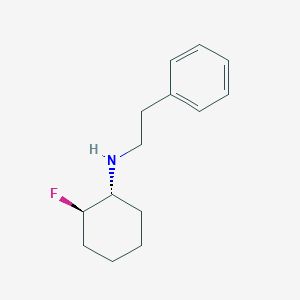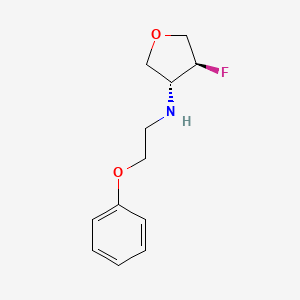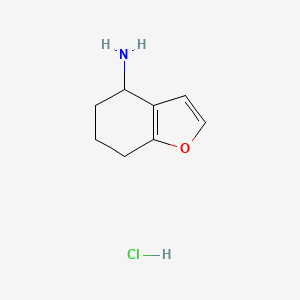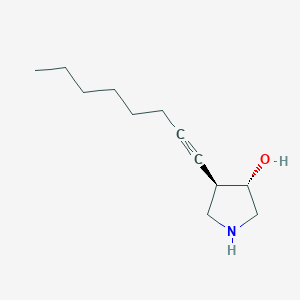
(3S,4R)-4-(oct-1-yn-1-yl)pyrrolidin-3-ol
Vue d'ensemble
Description
(3S,4R)-4-(oct-1-yn-1-yl)pyrrolidin-3-ol, also known as (3S,4R)-4-octyn-1-ylpyrrolidin-3-ol, is a synthetic compound with a wide range of applications in science and medicine. It is a cyclic compound with a molecular formula C8H15NO, and is a derivative of the pyrrolidin-3-ol family. This compound has been found to have various biochemical and physiological effects, and is used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Fluorinated Calix[4]pyrrole and Dipyrrolylquinoxaline: Enhanced Anion Binding
Fluorinated derivatives of pyrroles, such as those used in the synthesis of octamethyloctafluorocalix[4]pyrrole and 2,3-di(3‘,4‘-difluoropyrrol-2‘yl)quinoxaline, have shown significantly increased affinity for anions like fluoride, chloride, and dihydrogen phosphate. This enhanced affinity, particularly for dihydrogen phosphate, facilitates their use as naked-eye sensors for phosphate anions, illustrating the potential for pyrrolidine derivatives in sensor technology (Anzenbacher et al., 2000).
Asymmetric Catalysis with Pyrrolidine Derivatives
Pyrrolidine derivatives, such as those involved in catalyzing asymmetric Michael addition reactions, highlight the significance of pyrrolidines in asymmetric synthesis. The study on NMR assignment for a new chiral organocatalyst based on pyrrolidine underscores their utility in exploring catalytic mechanisms and enhancing enantioselectivities in chemical reactions (Cui Yan-fang, 2008).
Intercalating Nucleic Acids (INAs) with Pyrrolidine Derivatives
The synthesis of N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol and its incorporation into oligodeoxynucleotides to form INAs demonstrates the potential of pyrrolidine derivatives in nucleic acid research. These compounds can induce slight destabilization in INA-DNA duplexes while significantly destabilizing INA-RNA duplexes, suggesting their role in studying nucleic acid interactions and stability (Filichev & Pedersen, 2003).
Spectroscopic Study of Pyrrolidine Derivatives
The investigation of 3-methyl-3-azabicyclo[3.2.1]octan-8α-ols offers insights into the structural and conformational properties of pyrrolidine derivatives. Such studies are crucial for the development of pharmacologically active compounds, providing foundational knowledge for the design and synthesis of new drugs (Iriepa et al., 2001).
Electropolymerization of Pyrrolidine Derivatives
Research on conducting polymers derived from pyrrolidine-based monomers, such as those involving electropolymerization, demonstrates the applicability of pyrrolidine derivatives in creating materials with unique electrical properties. This has implications for the development of advanced materials for electronics and nanotechnology (Sotzing et al., 1996).
Propriétés
IUPAC Name |
(3S,4R)-4-oct-1-ynylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-2-3-4-5-6-7-8-11-9-13-10-12(11)14/h11-14H,2-6,9-10H2,1H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYRMBTWYKFSSA-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CC1CNCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC#C[C@@H]1CNC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(oct-1-yn-1-yl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



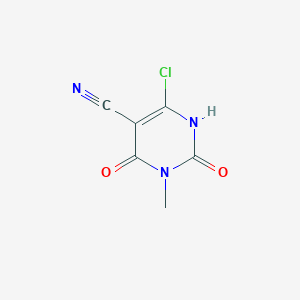
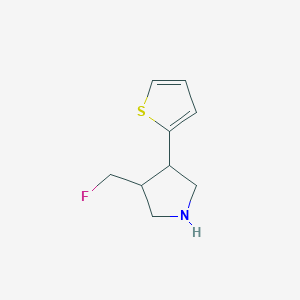
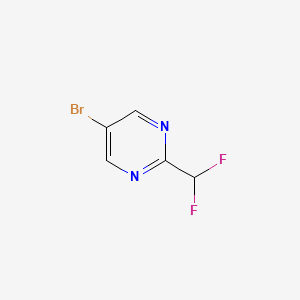
![1-[4-(3-Aminopyrrolidine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B1531735.png)
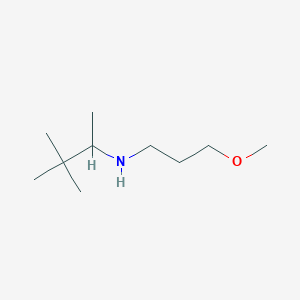
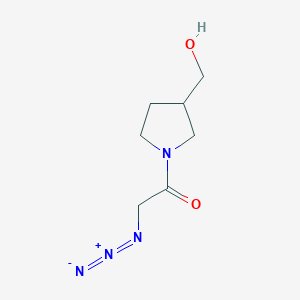
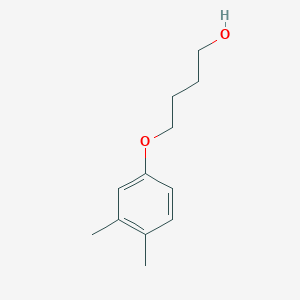
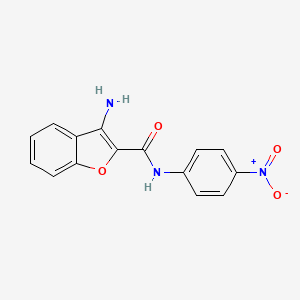
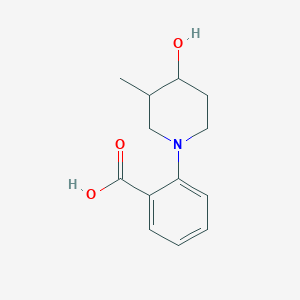
![Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1531745.png)
![1-[3-(3-Methylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531748.png)
